tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the carboxylate position. It has a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloropyridine under basic conditions, followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyridines.
Scientific Research Applications
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
- tert-Butyl 3-methyl-1H-pyrazolo[1,5-a]pyridine-1-carboxylate
Uniqueness
tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific ring fusion pattern and substitution at the carboxylate position. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
CAS No. |
194278-46-1 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl 3-methylpyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-8-10-9(6-5-7-13-10)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
KFWZDEBWSSUWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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